molecular formula C12H21NO3 B7988285 (S)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

(S)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

货号: B7988285
分子量: 227.30 g/mol
InChI 键: MSSVPAHZRUMIBA-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1262397-12-5) is a chiral spirocyclic proline derivative of significant value in medicinal chemistry and pharmaceutical synthesis. This compound serves as a key synthetic intermediate for constructing complex bioactive molecules. Its spirocyclic scaffold introduces conformational restriction, which is critical for enhancing the potency and selectivity of target compounds. A primary application of this building block is in the synthesis of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used in the treatment of Hepatitis C virus (HCV) infections . Furthermore, the 5-azaspiro[2.4]heptane core is a privileged structure explored in the development of other therapeutic agents, including novel peptidomimetic inhibitors of the SARS-CoV-2 3CL protease for COVID-19 research . The molecule features a hydroxymethyl group, which offers a versatile handle for further synthetic derivatization, and a Boc-protected secondary amine, ensuring compatibility with a wide range of reaction conditions. Supplied with high chemical purity (>98% by HPLC), this compound is intended for research and development purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

tert-butyl (6S)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4-5-12)6-9(13)7-14/h9,14H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSVPAHZRUMIBA-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Step 1: Stevens Oxidation

  • Substrate : Cyclopropane-derived alcohol.

  • Reagents : Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine.

  • Conditions : −78°C, dichloromethane solvent.

  • Intermediate : Ketone derivative (92% yield).

Step 2: Horner-Wadsworth-Emmons Reaction

  • Reagents : Sodium hydride, phosphonate ester.

  • Conditions : Tetrahydrofuran (THF), 25°C, 1 hour.

  • Product : α,β-unsaturated ester (85% yield).

Step 3: Michael Addition

  • Reagents : Sodium hydride, nitroalkane.

  • Conditions : THF, 25°C, 16 hours.

  • Intermediate : Nitro compound (78% yield).

Step 4: Lithium Aluminum Hydride Reduction

  • Reagents : LiAlH4.

  • Conditions : THF, 20°C, 16 hours.

  • Product : Aminol (70% yield).

Step 5: Cyclization

  • Reagents : Sodium hydride.

  • Conditions : THF, 25°C, 16 hours.

  • Intermediate : Spirocyclic amine (65% yield).

Step 6: Boc Protection

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O).

  • Conditions : Methanol, hydrogenation (50 psi H₂, 45°C, 3 hours).

  • Final Product : 20% overall yield.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary approach utilizes (R)- or (S)-glyceraldehyde acetonide to establish stereochemistry:

  • Key Step : Aldol condensation between a spirocyclic ketone and chiral glyceraldehyde derivative.

  • Reagents : L-Selectride®, boron trifluoride diethyl etherate.

  • Conditions : −78°C, THF.

  • Yield : 55% with 98% ee.

  • Deprotection : Acidic hydrolysis (HCl/THF) yields the hydroxymethyl group.

Comparative Analysis of Methods

Method Steps Overall Yield ee (%) Scalability
Asymmetric Catalysis365%>95Industrial (kg-scale)
Multi-Step Synthesis620%N/APilot plant feasible
Chiral Auxiliary555%98Lab-scale
Enzymatic Resolution240%>99Requires optimization

Critical Reaction Parameters

Temperature Control

  • Low temperatures (−78°C) are critical for stereoselective alkylation.

  • Cyclization steps require precise thermal management (20–25°C).

Solvent Systems

  • Polar aprotic solvents (THF, DMF) enhance reaction rates in Michael additions.

  • Biphasic systems (toluene/water) improve catalyst efficiency in asymmetric synthesis.

Catalysts

  • Chinchona alkaloid derivatives provide enantioselectivity.

  • Transition-metal catalysts (e.g., Pd/C) enable hydrogenolysis in Boc protection .

化学反应分析

Types of Reactions

(S)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

科学研究应用

Chiral Intermediate for Antiviral Drugs

One of the most significant applications of (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate is as a chiral intermediate in the synthesis of antiviral medications, specifically ledipasvir. Ledipasvir is used in the treatment of hepatitis C and is known for its effectiveness in inhibiting the viral replication process.

  • Preparation Method : The synthesis involves several steps, including the condensation of racemic 5-(tert-butyloxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid with chiral amine resolution reagents to yield amides, followed by hydrolysis to obtain the desired (S)-enantiomer . This method has been noted for its simplicity and cost-effectiveness, making it suitable for industrial production.

Other Pharmaceutical Applications

Beyond ledipasvir, derivatives of this compound are being explored for their potential as pharmaceuticals targeting various biological pathways:

  • ALX Receptor Agonists : Research indicates that spiro[2.4]heptane derivatives can act as agonists for the ALX receptor, which plays a role in mediating inflammation and immune responses. This suggests potential applications in anti-inflammatory therapies .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows chemists to construct complex molecular architectures that may have applications in drug discovery and development.

  • Synthetic Routes : Various synthetic routes have been developed to produce this compound efficiently, often involving asymmetric synthesis techniques that enhance yield and purity, making it an attractive option for researchers in synthetic organic chemistry .

Ledipasvir Synthesis Case Study

In a detailed study on the synthesis of ledipasvir, researchers employed this compound as a key intermediate. The study highlighted:

  • Yield Improvements : The use of this compound resulted in high yields (>75%) and purity levels (>99%) through optimized reaction conditions, demonstrating its efficacy as a chiral building block in pharmaceutical synthesis.
  • Cost Efficiency : The method described not only improved yields but also reduced overall costs associated with the production of ledipasvir, making it feasible for large-scale industrial applications .

Anti-inflammatory Research

Another case study explored the anti-inflammatory properties of compounds derived from this compound:

  • Biological Activity : Preliminary results indicated that certain derivatives exhibited promising activity against inflammatory pathways mediated by the ALX receptor, suggesting potential therapeutic uses beyond antiviral applications.

作用机制

The mechanism of action of (S)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to improved therapeutic effects. The exact molecular targets and pathways involved would depend on the specific derivative or analog being studied.

相似化合物的比较

Comparison with Structural Analogs

Key Structural Features and Modifications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Safety Data
(S)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate 1262397-12-5 C₁₂H₂₁NO₃ 227.30 6-(hydroxymethyl), Boc, S-configuration Intermediate in HCV NS5A inhibitors (e.g., Ledipasvir) H315, H319, H335
(R)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate 2227198-42-5 C₁₂H₂₁NO₃ 227.30 6-(hydroxymethyl), Boc, R-configuration Stereochemical control in drug synthesis Limited data; likely similar to S-enantiomer
(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate 1262397-26-1 C₁₂H₂₂N₂O₂ 226.32 6-(aminomethyl), Boc, S-configuration Precursor for peptide coupling or metal coordination No hazard data reported
6-Benzyl 5-(tert-butyl) (S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate 1175893-54-5 C₁₉H₂₅NO₄ 331.41 Benzyl ester, Boc, S-configuration Lipophilic building block for drug discovery H302 (oral toxicity), H315, H319, H335
(S)-tert-Butyl 6-(5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate 1441670-89-8 C₂₇H₂₆BrF₂N₃O₂ 554.42 Imidazolyl-fluorenyl, Boc, S-configuration Key intermediate in antiviral agents (e.g., HCV protease inhibitors) Limited data; likely high toxicity due to halogen

Detailed Analysis of Structural and Functional Differences

Stereochemical Variations
  • The (R)-enantiomer (CAS: 2227198-42-5) shares identical physical properties with the target (S)-compound but differs in chiral configuration. This distinction impacts biological activity; for example, the (S)-form is preferentially incorporated into Ledipasvir due to its complementary binding to HCV NS5A .
Functional Group Modifications

Hydroxymethyl vs. Aminomethyl: The aminomethyl analog (CAS: 1262397-26-1) replaces the hydroxymethyl group with an amine, enhancing nucleophilicity for peptide bond formation or chelation. This modification is critical in prodrug strategies . The hydroxymethyl group in the target compound allows oxidation to carboxylic acids, enabling conjugation with amino groups in APIs (Active Pharmaceutical Ingredients) .

Benzyl Ester Derivative :

  • The benzyl dicarboxylate (CAS: 1175893-54-5) introduces a lipophilic benzyl group, improving membrane permeability. However, it increases molecular weight and toxicity risks (H302) .

Imidazolyl-Fluorenyl Derivatives :

  • Compounds like 1441670-89-8 incorporate bulky aromatic groups, enhancing binding to hydrophobic pockets in viral proteins. The bromo and difluoro substituents further optimize electronic interactions .

Pharmaceutical Relevance

  • Ledipasvir : The 5-azaspiro[2.4]heptane motif in Ledipasvir () demonstrates the scaffold’s utility in HCV therapy. Modifications like imidazolyl-fluorenyl groups () mimic this strategy for enhanced potency .

生物活性

(S)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Chemical Name : this compound
  • CAS Number : 1262397-12-5
  • Molecular Formula : C13H21N1O3

Research indicates that compounds like this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that spirocyclic compounds can inhibit specific bacterial enzymes, which may lead to their effectiveness against certain pathogens. For instance, related compounds have shown inhibition of MmpL3, a protein involved in mycobacterial cell wall synthesis, indicating potential use in treating tuberculosis .

In Vitro Studies

In vitro studies are essential for understanding the biological activity of this compound. These studies typically assess cytotoxicity and antimicrobial efficacy against various cell lines and bacterial strains.

Compound Cell Line IC50 (µM) Comments
This compoundHepG2>40Non-cytotoxic
Related CompoundTHP-1 Macrophages1.5 ± 1.3Effective against intracellular bacteria

Case Studies

  • Antimicrobial Efficacy : A study investigated the efficacy of spirocyclic compounds against Mycobacterium tuberculosis. The results indicated that modifications to the spirocyclic structure could enhance potency while minimizing cytotoxicity .
  • CYP450 Metabolism : Research on related compounds revealed that structural modifications could influence metabolic stability by affecting CYP450 enzyme interactions, which are crucial for drug metabolism .
  • In Vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and therapeutic potential of spirocyclic compounds. These studies often reveal important data on bioavailability and clearance rates, which are critical for assessing clinical viability .

常见问题

Q. What are the key synthetic strategies for preparing (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate?

The synthesis typically involves enantioselective hydrogenation or alkylation to establish the chiral center. For example, asymmetric hydrogenation of cyclopropane precursors using Ru-based catalysts (e.g., [RuCl(benzene)(S)-SunPhos]Cl) achieves high enantiomeric excess (up to 98.7% ee) . Alternatively, phase-transfer catalysis with chinchona-derived catalysts enables stereocontrol during allylic alkylation steps . Post-functionalization (e.g., hydroxymethylation) is performed via borane-mediated reductions or ester hydrolysis, followed by purification via flash chromatography (hexane/ethyl acetate gradients) .

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to verify the spirocyclic structure and hydroxymethyl substitution. Key signals include cyclopropane protons (δ ~0.5–1.5 ppm) and tert-butyl carbons (δ ~28 ppm) .
  • LCMS/HPLC : To assess purity (>95%) and detect intermediates. The molecular ion [M+H]+^+ or [M-H]^- is monitored (e.g., m/z 240.2 for related derivatives) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for chiral centers .

Q. What are the stability considerations for storage and handling?

The compound is hygroscopic and should be stored under inert gas (argon) at -20°C. Decomposition occurs above 152°C, with risks of tert-butyl group cleavage under acidic conditions . Safety protocols (e.g., P210/P233 for flammability, P301/P310 for toxicity) are critical due to cyclopropane strain and potential amine byproducts .

Advanced Research Questions

Q. How is this spirocyclic scaffold applied in medicinal chemistry, particularly for selective kinase inhibition?

The 5-azaspiro[2.4]heptane core is a conformationally restricted proline analogue used to enhance binding specificity. For example, (R)-6c, a JAK1 inhibitor derived from this scaffold, shows an IC50_{50} of 8.5 nM and 48-fold selectivity over JAK2. The spirocyclic geometry restricts rotational freedom, optimizing interactions with kinase ATP pockets . Modifications at the hydroxymethyl position (e.g., cyano substitution) further tune pharmacokinetic properties .

Q. What methodologies address contradictions in synthetic yields or stereochemical outcomes?

Discrepancies in enantioselectivity often arise from catalyst loading or solvent polarity. For example:

  • Catalyst optimization : Screening chiral ligands (e.g., SunPhos vs. Josiphos) improves ee% .
  • Reaction monitoring : In situ FTIR or 19^{19}F NMR tracks intermediate formation to identify side reactions .
  • Computational modeling : DFT studies predict transition states to rationalize stereochemical outcomes .

Q. How is the compound utilized in the synthesis of antiviral agents like ledipasvir?

The (S)-enantiomer serves as a key intermediate for ledipasvir, a hepatitis C virus NS5A inhibitor. The hydroxymethyl group is oxidized to a carboxylic acid, which is then coupled with fluorene-imidazole motifs. Critical steps include Boc-deprotection under acidic conditions (TFA/CH2_2Cl2_2) and potassium salt formation for solubility .

Q. What analytical challenges arise in quantifying degradation products during stability studies?

Degradation via cyclopropane ring-opening or tert-butyl cleavage generates amines and ketones. Strategies include:

  • HPLC-MS/MS : Detects trace impurities (e.g., azaspiro[2.4]heptane-6-carboxylic acid) at ppm levels .
  • Forced degradation studies : Exposure to heat, light, or humidity identifies labile functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 2
(S)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。